molecular formula C21H30N2O4S B11303234 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B11303234
M. Wt: 406.5 g/mol
InChI Key: ZCVHCCUQPLMRRZ-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is a complex organic compound known for its significant role as a matrix metalloproteinase (MMP) inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry to minimize environmental impact and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is widely used in scientific research due to its inhibitory effects on matrix metalloproteinases (MMPs). Its applications include:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its role in inhibiting MMPs, which are involved in tissue remodeling and various diseases.

    Medicine: Potential therapeutic applications in treating diseases involving MMPs, such as cancer and arthritis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid
  • Matrix Metalloproteinase-3 Inhibitor II
  • MMP-3 Inhibitor II

Uniqueness

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is unique due to its specific inhibitory action on MMP-3, making it a valuable tool in research and potential therapeutic applications. Its structure allows for selective binding and inhibition, which is not as pronounced in other similar compounds .

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C21H30N2O4S/c1-13(2)12-23-16(6)15(5)19(20(23)22-21(24)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24)

InChI Key

ZCVHCCUQPLMRRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC(C)C)C

Origin of Product

United States

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